molecular formula C14H16N2O2S B1418918 N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide CAS No. 1156162-41-2

N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide

Cat. No.: B1418918
CAS No.: 1156162-41-2
M. Wt: 276.36 g/mol
InChI Key: PFZUZJNKQRFEEG-UHFFFAOYSA-N
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Description

N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide: is a chemical compound with the molecular formula C14H16N2O2S and a molecular weight of 276.35 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide typically involves the reaction of 3-[(methylamino)methyl]aniline with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It is often employed in assays to investigate the binding affinity and specificity of various biological targets .

Medicine: It is explored for its therapeutic properties, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • N-{3-[(dimethylamino)methyl]phenyl}benzenesulfonamide
  • N-{3-[(ethylamino)methyl]phenyl}benzenesulfonamide
  • N-{3-[(propylamino)methyl]phenyl}benzenesulfonamide

Comparison: N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide is unique due to its specific structural features and reactivity. Compared to its analogs, it may exhibit different binding affinities, reactivity profiles, and biological activities. These differences make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[3-(methylaminomethyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-15-11-12-6-5-7-13(10-12)16-19(17,18)14-8-3-2-4-9-14/h2-10,15-16H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZUZJNKQRFEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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